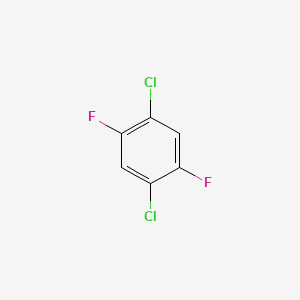

1,4-Dichloro-2,5-difluorobenzene

Description

Contextualization within Halogenated Arenes and Organofluorine Chemistry

Halogenated arenes, or aryl halides, are organic compounds where one or more hydrogen atoms on an aromatic ring are replaced by a halogen. They are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds. The nature of the halogen atom significantly influences the reactivity of the aryl halide.

Organofluorine chemistry, a specialized branch focusing on compounds containing the carbon-fluorine bond, has gained immense importance in the last few decades. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and the strength of the C-F bond can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making organofluorine compounds highly sought after in pharmaceuticals, agrochemicals, and advanced materials.

1,4-Dichloro-2,5-difluorobenzene sits (B43327) at the intersection of these two critical areas of chemistry. As a polyhalogenated arene, it contains both chlorine and fluorine atoms, offering a unique reactivity profile that differs from its mono- or di-halogenated counterparts. The presence of multiple halogens provides several reaction sites, allowing for sequential and site-selective functionalization.

Structural Characteristics and Electronic Configuration Influencing Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of the electronic effects of its four halogen substituents. Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. This effect deactivates the ring towards electrophilic aromatic substitution compared to benzene itself.

The key to the unique reactivity of this compound lies in the nuanced differences between fluorine and chlorine. Fluorine is the most electronegative element, resulting in a very strong inductive effect. Conversely, the resonance effect of fluorine is also more pronounced compared to other halogens due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. In contrast, chlorine is less electronegative than fluorine but is a better leaving group in nucleophilic aromatic substitution reactions.

This combination of electronic effects makes the carbon atoms attached to the fluorine atoms susceptible to nucleophilic attack, a reaction pathway that is generally difficult for simple aryl halides. The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic aromatic substitution (SNA_r). Density Functional Theory (DFT) calculations have suggested that the strong electron-withdrawing effect of fluorine activates the para positions for nucleophilic attack.

Overview of Research Significance in Synthetic Organic Chemistry and Materials Science

The distinct reactivity of this compound has established its importance as a versatile precursor in both synthetic organic chemistry and materials science.

In synthetic organic chemistry , it serves as a starting material for the synthesis of a variety of more complex molecules. It is utilized in the production of commercial dyes through nitration processes, which yield intermediates like 1,4-dichloronitrobenzene. Its ability to undergo selective cross-coupling reactions, such as Suzuki-Miyaura coupling, allows for the introduction of various organic fragments, building molecular complexity. The differential reactivity of the C-Cl and C-F bonds can be exploited to achieve sequential functionalization, providing a pathway to unsymmetrically substituted benzene derivatives.

In materials science , this compound is a key monomer for the synthesis of high-performance polymers. A notable example is its use in the production of poly(p-phenylene sulfide) (PPS), a thermoplastic known for its exceptional thermal stability and chemical resistance. The polymerization typically involves the reaction of the dichlorodifluorobenzene with a sulfur source. The incorporation of fluorine into the polymer backbone can further enhance its properties, such as thermal stability and resistance to oxidation.

Furthermore, the unique electronic and structural features of this compound make it a promising candidate for the development of advanced materials such as:

Liquid Crystals: The introduction of fluorinated aromatic units is a common strategy in the design of liquid crystalline materials with specific dielectric anisotropies.

Organic Semiconductors: The electron-deficient nature of the this compound core makes it an attractive building block for n-type organic semiconductors, which are essential components in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The ongoing research into the reactivity and applications of this compound continues to uncover new opportunities for the synthesis of novel functional molecules and materials.

Interactive Data Tables

Below are interactive tables summarizing the key properties of this compound.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂Cl₂F₂ | |

| Molecular Weight | 182.98 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | |

| Melting Point | 48-49 °C | |

| Boiling Point | 170.9 °C at 760 mmHg | |

| Density | 1.502 g/cm³ | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in common organic solvents |

Spectroscopic Data

| Technique | Data | Source |

|---|---|---|

| Infrared (IR) Spectrum | Characteristic peaks corresponding to C-H, C-C, C-Cl, and C-F bond vibrations. | nist.gov |

| NMR Spectroscopy | 1H, 13C, and 19F NMR spectra provide detailed information about the molecular structure. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dichloro-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETUVEHHRFNQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193057 | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-05-5 | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 400-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Dichloro 2,5 Difluorobenzene and Its Derivatives

Halogenation Pathways and Mechanistic Considerations

Halogenation is a fundamental process in aromatic chemistry, typically proceeding through an electrophilic aromatic substitution mechanism. libretexts.org However, the introduction of multiple halogen atoms onto a benzene (B151609) ring requires careful consideration of reaction conditions, catalysts, and the nature of the starting materials.

Direct Halogenation Strategies

Direct halogenation involves the substitution of a hydrogen atom on an aromatic ring with a halogen. Halogens themselves are generally not electrophilic enough to react with the stable aromatic ring of benzene. libretexts.orglibretexts.org Therefore, this strategy necessitates the use of a catalyst to "activate" the halogen, increasing its electrophilicity. libretexts.orglibretexts.org

For the synthesis of 1,4-dichloro-2,5-difluorobenzene, a potential direct pathway is the chlorination of 1,4-difluorobenzene. The fluorine atoms on the ring are deactivating yet ortho-, para-directing. This would guide the incoming chlorine atoms to the desired 2 and 5 positions. The reaction proceeds via electrophilic aromatic substitution, where the activated chlorine attacks the electron-rich benzene ring, forming a carbocation intermediate (a sigma complex). masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated product. libretexts.orgmasterorganicchemistry.com

Conversely, direct fluorination of 1,4-dichlorobenzene (B42874) is generally not feasible. Elemental fluorine is extremely reactive and its reactions with aromatic compounds can be explosive and difficult to control. libretexts.orglibretexts.org Therefore, specialized fluorinating agents are typically employed in indirect methods. libretexts.org

Indirect Halogenation via Precursors

Indirect methods introduce halogen atoms by converting other functional groups already present on the aromatic ring. These multi-step processes offer greater control over regioselectivity. A prominent example is the Sandmeyer reaction, which utilizes diazonium salts derived from aromatic amines. google.comgoogleapis.com

For instance, an appropriately substituted dichloroaniline could be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt can then be treated with a copper(I) halide (e.g., CuCl) to introduce a chlorine atom. A related method for introducing fluorine is the Balz-Schiemann reaction. google.comjmu.edu This process involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. google.com These methods are valuable for synthesizing specific isomers that are not accessible through direct halogenation.

Role of Catalysis in Selective Halogenation

Catalysis is paramount in achieving selective halogenation of aromatic compounds. Lewis acids, such as aluminum halides (AlX₃) and ferric halides (FeX₃), are commonly used to activate chlorine and bromine. libretexts.orglibretexts.orgchemguide.co.uk The catalyst polarizes the halogen-halogen bond, creating a potent electrophile (e.g., Br⁺ or Cl⁺) that can be attacked by the benzene ring. libretexts.orglibretexts.org The catalyst is regenerated in the final step of the reaction. libretexts.orgchemguide.co.uk

The choice of catalyst and reaction conditions can significantly influence the outcome, especially with substrates that are already substituted. For less reactive aromatic compounds, harsher conditions or more potent catalytic systems may be required. researchgate.net Recent advancements include the use of N-halosuccinimides in combination with various catalysts to achieve milder and more selective halogenations. researchgate.net In the context of polyhalogenated benzenes, catalysts can also be used for dehalogenation, with studies showing that factors like steric hindrance and bond strength (C-Br vs. C-Cl) dictate the relative rates of transformation. nih.govacs.org

Multi-Step Synthesis Approaches and Intermediate Derivatization

The synthesis of a precisely substituted compound like this compound often relies on multi-step sequences that build the molecule from simpler, commercially available starting materials.

Synthesis from Substituted Benzene Derivatives (e.g., p-difluorobenzene, 1,4-dichloro-2,5-dimethylbenzene)

A logical and direct precursor for this compound is p-difluorobenzene (1,4-difluorobenzene). The synthesis would involve the direct chlorination of this starting material. The two fluorine atoms direct incoming electrophiles to the four available positions on the ring (2, 3, 5, and 6). Due to the symmetry of the molecule, these positions are equivalent, leading to the formation of the desired this compound upon dichlorination.

| Starting Material | Reagent | Catalyst | Product | Ref. |

| 1,4-Difluorobenzene | Cl₂ | Lewis Acid (e.g., FeCl₃) | This compound | libretexts.orglibretexts.org |

Another potential, though more complex, starting material is 1,4-dichloro-2,5-dimethylbenzene . biosynth.comsielc.com This pathway would necessitate the conversion of the two methyl groups into fluorine atoms. This is a challenging transformation that could involve side-chain halogenation under free-radical conditions, followed by a halogen exchange reaction (e.g., using a fluoride salt). wikipedia.org However, controlling such reactions to avoid ring halogenation and achieve high yields can be difficult.

Nitration and Fluorination Sequences

A widely used strategy in aromatic synthesis involves nitration followed by transformation of the nitro group. One potential route to this compound begins with 1,4-dichlorobenzene .

Nitration: The first step is the nitration of 1,4-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. vaia.comprepchem.com This reaction introduces a nitro group onto the ring, primarily yielding 1,4-dichloro-2-nitrobenzene (B41259). prepchem.com A second nitration can then be performed to introduce another nitro group, leading to a dinitrodichlorobenzene isomer.

Reduction: The nitro groups are then reduced to amino groups, typically using a reducing agent like tin or iron in acidic media, to form a diamino-dichlorobenzene derivative.

Fluorination: The final step involves converting the amino groups to fluorine atoms. This is accomplished via the Balz-Schiemann reaction, where the diamino compound is diazotized and the resulting diazonium salt is thermally decomposed to yield the target this compound. google.comjmu.edu

A patent describes a related synthesis of 1-chloro-3,4-difluorobenzene (B1582247) starting from 1,4-dichloro-2-nitrobenzene. google.com This process involves a chlorine-fluorine exchange, followed by reduction of the nitro group and a subsequent Sandmeyer-type reaction, illustrating the industrial viability of nitration and fluorination sequences. google.com

| Step | Starting Material | Reagents | Intermediate/Product | Ref. |

| 1 | 1,4-Dichlorobenzene | HNO₃, H₂SO₄ | 1,4-Dichloro-2-nitrobenzene | prepchem.com |

| 2 | 1,4-Dichloro-2-nitrobenzene | HNO₃, H₂SO₄ | 1,4-Dichloro-2,5-dinitrobenzene | orgsyn.org |

| 3 | 1,4-Dichloro-2,5-dinitrobenzene | Fe, HCl (or similar) | 1,4-Dichloro-2,5-diaminobenzene | N/A |

| 4 | 1,4-Dichloro-2,5-diaminobenzene | 1. NaNO₂, HBF₄; 2. Heat | This compound | google.comjmu.edu |

Transformations of Related Dihalobenzenes for Analog Synthesis

The synthesis of analogs of this compound often leverages more readily available or reactive dihalobenzene precursors. The differential reactivity of various halogens (I, Br, Cl, F) is a cornerstone of these strategies, allowing for selective transformations.

One common approach involves the use of dihalobenzenes containing bromine or iodine atoms, which are better leaving groups than chlorine in many cross-coupling reactions. For instance, 1,4-Dibromo-2,5-difluorobenzene serves as a versatile starting material for creating complex derivatives. sigmaaldrich.com It can be used in preparations of poly(2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene), demonstrating its utility in polymer chemistry. sigmaaldrich.com

Another documented synthetic pathway involves the transformation of dichlorofluorotoluene isomers. A mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene can be converted into the corresponding benzonitriles through ammoxidation. google.com These nitriles are valuable intermediates for pharmaceuticals and agricultural chemicals. google.com This highlights a strategy where functional groups on a related dihalobenzene are transformed to yield the desired analog.

The following table summarizes transformations of related dihalobenzenes:

| Starting Material | Reagents/Conditions | Product | Application |

| 1,4-Dibromo-2,5-difluorobenzene | Cross-coupling reaction | Poly(2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene) | Polymer synthesis sigmaaldrich.com |

| 2,4-dichloro-5-fluorotoluene | Ammoxidation (NH₃, air, steam, catalyst) | 2,4-dichloro-5-fluorobenzonitrile (B139205) | Intermediate for pharmaceuticals google.com |

| 1,3-dichloro-4-fluorobenzene | Bromination, then reaction with Cu(I)CN | 1-bromo-2,4-dichloro-5-fluorobenzene | Intermediate for nitrile synthesis google.com |

Control of Regioselectivity and Stereoselectivity in Complex Aromatic Syntheses

Achieving high regioselectivity is a significant challenge in the synthesis of polysubstituted benzenes, including derivatives of this compound. illinois.edu Traditional electrophilic aromatic substitution (EAS) reactions on substituted benzenes often yield a mixture of isomers, which can be difficult to separate. illinois.edufiveable.me The directing effects of the substituents already present on the aromatic ring are the primary determinant of the position of subsequent substitutions.

Halogens, such as chlorine and fluorine, are deactivating groups yet direct incoming electrophiles to the ortho and para positions. fiveable.me When multiple halogens are present, as in this compound, their combined electronic and steric effects dictate the outcome of further substitutions. The strong electron-withdrawing nature of fluorine activates the para positions for potential nucleophilic attack.

To overcome the limitations of classical EAS, modern synthetic methods have been developed. These include:

Directed ortho-metalation (DoM): This technique uses a directing group to introduce a substituent specifically at the ortho position. illinois.edu However, its scope can be limited by the stability of the precursor to the metallating agents. illinois.edu

Transition-metal-catalyzed reactions: Methods like [2+2+2] cyclotrimerization and [4+2] cycloaddition offer powerful alternatives for constructing polysubstituted benzene rings in a single step with potentially high regioselectivity, especially in intramolecular reactions. acs.org

Functional group interchange: This strategy involves converting an existing functional group to alter its directing effect. For example, a meta-directing nitro group can be reduced to an ortho-, para-directing amino group, enabling regioselective introduction of the next substituent. youtube.com

The table below outlines key factors influencing regioselectivity:

| Factor | Description | Example |

| Directing Effects | Existing substituents guide incoming groups to specific positions (ortho, meta, para). Halogens are ortho/para directors. fiveable.me | Nitration of p-dichlorobenzene yields 1,4-dichloro-2-nitrobenzene. prepchem.com |

| Steric Hindrance | Bulky substituents can block access to adjacent (ortho) positions, favoring para substitution. youtube.com | Isopropyl groups often lead to substitution at the less hindered para position. youtube.com |

| Reaction Type | Advanced methods like transition-metal-catalyzed cyclizations can provide regiocontrol not achievable with standard EAS. acs.org | Palladium-catalyzed reactions of β-iodo-β-silylstyrenes with alkynes can yield 1,2,3,5-tetrasubstituted benzenes with complete regioselection. nih.gov |

Process Intensification and Continuous Flow Synthesis Techniques

Process intensification, particularly through continuous flow synthesis, offers significant advantages for the production of fluorinated aromatic compounds. These benefits include enhanced safety, improved heat and mass transfer, faster reaction times, and higher product selectivity. acs.orgseqens.com

The synthesis of fluorinated aromatics often involves hazardous reagents or highly exothermic reactions, such as diazotization for Balz-Schiemann reactions. acs.org Performing these reactions in a continuous flow reactor provides superior temperature control, minimizing the risk of thermal runaways and the formation of unstable intermediates. acs.org

A proof-of-concept study on the synthesis of 1,2-difluorobenzene (B135520) demonstrated the power of this approach. seqens.com By employing a photochemically induced fluorodediazoniation of an in-situ generated diazonium salt in a continuous flow system, researchers achieved a much cleaner reaction profile compared to traditional batch methods. seqens.com The use of a high-power 365 nm LED in the flow reactor reduced reaction times from hours to just 10 minutes, with product selectivity reaching ≥95% at full conversion. seqens.com

Key advantages of continuous flow synthesis for fluorinated aromatics are summarized below:

| Feature | Benefit in Continuous Flow | Comparison to Batch Processing |

| Safety | Excellent control over exothermic reactions, minimizing risk. acs.org | Higher risk of thermal runaway and accumulation of hazardous intermediates. |

| Reaction Time | Significantly reduced residence times (e.g., 10 minutes). seqens.com | Often requires much longer reaction times (e.g., 6-18 hours). seqens.com |

| Selectivity | Cleaner reaction profiles and higher product selectivity (≥95%). seqens.com | Prone to more byproduct formation, leading to lower selectivity (e.g., 82%). seqens.com |

| Scalability | Easier and more predictable scale-up by running the system for longer. | Scale-up can be complex and introduce new safety and mixing challenges. |

Advanced Purification Methodologies in Synthetic Research

The purification of halogenated aromatic isomers, such as those generated during the synthesis of this compound, is critical for obtaining a high-purity final product. Isomers of dihalobenzenes often have very close boiling points and melting points, making their separation challenging. google.com Advanced methodologies like fractional distillation and crystallization are commonly employed.

Fractional Distillation: This technique separates compounds based on differences in their boiling points. For isomers with close boiling points, highly efficient distillation columns are required. For example, in the separation of 2,4-dichloro-5-fluorobenzonitrile from its 2,6-dichloro-3-fluoro isomer, fractional distillation under vacuum is effective. google.com Under a pressure of 140 mbar, the boiling points are 170.3°C and 182.2°C, respectively, allowing for separation to >99% purity. google.com

Crystallization: This method exploits differences in the solubility and melting points of the components in a mixture. A common strategy involves dissolving the crude mixture in a suitable solvent and then cooling it to induce the selective crystallization of the desired compound. German patent 2,855,940 describes a process combining distillation to enrich the 1,3-dichlorobenzene (B1664543) isomer to ~90%, followed by crystallization to extract the pure compound. google.com

Extraction and Washing: Liquid-liquid extraction is used to remove impurities based on their differential solubility in two immiscible liquid phases. For instance, after a nitration reaction, the product is often precipitated in an ice-water mixture, filtered, and then washed extensively with water to remove residual acids. prepchem.com Melting the product under hot water can further enhance the removal of trapped acids. prepchem.com

The following table details common purification techniques for halogenated aromatics:

| Method | Principle | Application Example |

| Fractional Distillation | Separation based on boiling point differences. | Separating 2,4-dichloro-5-fluorobenzonitrile from its isomer under vacuum. google.com |

| Crystallization | Separation based on differences in solubility and melting point. | Isolating pure 1,3-dichlorobenzene from an enriched isomeric mixture. google.com |

| Extraction/Washing | Separation based on differential solubility in immiscible liquids. | Washing crude 1,4-dichloro-2-nitrobenzene with water to remove nitrating acids. prepchem.com |

Chemical Reactivity and Mechanistic Investigations of 1,4 Dichloro 2,5 Difluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in 1,4-dichloro-2,5-difluorobenzene makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly influenced by the nature of the halogen substituents.

Influence of Halogen Substituents on Reaction Rates and Selectivity

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I), which strongly stabilizes the negative charge in the Meisenheimer complex. This stabilization generally leads to a faster reaction rate compared to substitution on chlorinated analogues.

The relative leaving group ability of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This "element effect" is attributed to the fact that the C-X bond is not broken in the rate-determining step. Instead, the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Development of Novel Nucleophilic Coupling Strategies

The reactivity of this compound in SNAr reactions has been exploited in the development of novel polymeric materials. A significant application is the synthesis of poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic known for its excellent thermal stability and chemical resistance. In this process, this compound is reacted with a sulfur source, such as sodium sulfide (B99878), in a polar aprotic solvent at elevated temperatures. The SNAr reaction leads to the displacement of the chlorine atoms and the formation of the repeating phenylene sulfide units of the polymer. nih.gov

Sequential nucleophilic aromatic substitution reactions on dihalogenated aromatic compounds, where the halogens are activated by other electron-withdrawing groups, serve as a strategy for constructing complex molecules and functional materials. nih.gov While specific novel coupling strategies for this compound are not extensively documented, its structure lends itself to sequential substitution, potentially allowing for the introduction of different nucleophiles in a controlled manner to create tailored molecules.

Electrophilic Aromatic Substitution Reactions

While the electron-deficient nature of the this compound ring disfavors electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609), these reactions can still occur under forcing conditions. The directing effects of the halogen substituents play a critical role in determining the position of electrophilic attack.

Directing Effects of Halogen Substituents

Halogens are generally considered deactivating groups in EAS due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during the reaction.

In the case of this compound, all four substituents are ortho, para-directing. The incoming electrophile will be directed to the two available positions on the ring (positions 3 and 6). The combined inductive and resonance effects of the four halogens will influence the regioselectivity of the substitution. The fluorine atoms, being more electronegative, will have a stronger deactivating inductive effect than the chlorine atoms. Conversely, the resonance donation from fluorine is weaker than that of chlorine. The interplay of these effects would determine the precise distribution of the products.

| Substituent | Inductive Effect | Resonance Effect | Directing Effect |

| -F | Strongly deactivating (-I) | Weakly donating (+R) | ortho, para-directing |

| -Cl | Deactivating (-I) | Donating (+R) | ortho, para-directing |

Mechanistic Probes for Electrophilic Attack

Detailed mechanistic studies specifically probing electrophilic attack on this compound are not widely reported. However, the general mechanism for EAS involves the attack of the electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex). byjus.com A subsequent deprotonation step restores the aromaticity of the ring.

For this compound, the stability of the possible arenium ions would dictate the preferred position of attack. Attack at position 3 (or 6) would lead to a carbocation that is stabilized by resonance donation from the adjacent fluorine and chlorine atoms. Computational studies could provide valuable insights into the relative energies of the transition states and intermediates involved, thereby predicting the most likely site of electrophilic substitution.

Free-Radical Reactions and Halogen-Specific Pathways

The investigation of free-radical reactions involving this compound is a more specialized area of research. Halogenated aromatic compounds can participate in radical reactions, often initiated by UV light or radical initiators.

One example of a free-radical process is the copolymerization of ring-substituted phenylcyanoacrylates with styrene. A study included the synthesis and copolymerization of octyl 2-cyano-3-(2,5-difluorophenyl)acrylate, a derivative that could be conceptually related to this compound. nih.gov Such polymerizations proceed via a free-radical chain mechanism.

Halogen-specific pathways in free-radical reactions can involve the homolytic cleavage of the carbon-halogen bond. The relative bond dissociation energies (BDEs) of C-F and C-Cl bonds would influence which halogen is more likely to be abstracted by a radical. Generally, C-Cl bonds are weaker than C-F bonds, suggesting that radical abstraction of a chlorine atom might be a more favorable pathway. Photochemical reactions, for instance, could lead to the selective cleavage of a C-Cl bond, generating a difluorophenyl radical that could then undergo further reactions. However, specific studies on the free-radical halogenation or photolysis of this compound are limited in the available literature.

Catalytic Reactions and Ligand Design for Selective Transformations

The primary catalytic application of this compound is in the synthesis of poly(2,5-difluoro-1,4-phenylene sulfide), a high-performance thermoplastic. This polymerization proceeds via a nucleophilic aromatic substitution polycondensation reaction with a sulfur source, typically sodium sulfide. The reaction is generally carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at elevated temperatures.

While often performed without an explicit catalyst, the reaction conditions themselves can promote the transformation. The high temperature and polar solvent facilitate the nucleophilic attack of the sulfide ion on the electron-deficient aromatic ring. The fluorine atoms, being strongly electron-withdrawing, activate the chlorine atoms for displacement.

Research into analogous systems, such as the palladium-catalyzed cross-coupling of other dihalogenated aromatic compounds, highlights the importance of ligand design in controlling reaction selectivity and efficiency. For instance, in palladium-catalyzed cross-couplings of dichloroheteroarenes, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote selective coupling at otherwise disfavored positions. gncl.cn Although specific ligand design for catalytic reactions of this compound is not extensively documented in publicly available literature, the principles from related systems suggest that the use of tailored phosphine (B1218219) or NHC ligands could potentially influence the rate and selectivity of its transformations.

In some instances, ligand-free catalytic systems have also proven effective for related substrates. For example, "Jeffery" conditions, which are thought to involve palladium nanoparticles, have been shown to enhance selectivity in the Suzuki coupling of dichloropyridines. gncl.cn This suggests that for certain transformations of this compound, a ligand-free approach might be a viable and efficient strategy.

The following table summarizes representative conditions for the synthesis of poly(phenylene sulfide)s from related dihaloarenes, which can be considered analogous to the reactions of this compound.

| Monomer | Sulfur Source | Solvent | Temperature (°C) | Catalyst/Ligand | Result |

| p-Dichlorobenzene | Sodium Sulfide | N-Methylpyrrolidone | ~250 | None (High Temperature) | Poly(p-phenylene sulfide) |

| 2,4-Dichloropyridine | Arylboronic Acid | Various | Room Temp | Pd / Sterically Hindered NHC | C4-Selective Cross-Coupling |

| 2,4-Dichloropyridine | Arylboronic Acid | Various | Not Specified | Ligand-Free (Jeffery Conditions) | Enhanced C4-Selectivity |

Reaction Kinetics and Thermodynamic Studies of Transformation Pathways

Detailed kinetic and thermodynamic data for the reactions of this compound are not widely available in the public domain. However, insights can be drawn from computational studies and research on analogous compounds.

Mechanistic Insights from Computational Studies:

Density Functional Theory (DFT) calculations on similar halogenated benzenes provide a theoretical framework for understanding the reactivity of this compound. The strong electron-withdrawing nature of the fluorine atoms is predicted to activate the positions para to them for nucleophilic attack. In palladium-catalyzed reactions, fluorine substitution can accelerate the oxidative addition step, while chlorine can stabilize transition states through inductive effects. rsc.org

For the nucleophilic aromatic substitution (SNA_r) pathway, the reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized, negatively charged species. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing substituents (fluorine and chlorine) on the benzene ring of this compound are expected to stabilize this intermediate, thereby facilitating the substitution reaction.

Kinetic and Thermodynamic Considerations:

The kinetics of the polymerization of dihaloarenes to form poly(phenylene sulfide)s are complex and influenced by factors such as monomer concentration, temperature, and the nature of the solvent and any catalytic species. For the synthesis of poly(p-phenylene sulfide) from p-dichlorobenzene and sodium sulfide, the reaction is typically conducted at high temperatures, indicating a significant activation energy barrier.

Thermodynamic data for the direct transformation of this compound is scarce. However, data for the related compound, 1,4-dichlorobenzene (B42874), is available and provides a point of comparison.

Thermodynamic Data for 1,4-Dichlorobenzene

| Property | Value |

| Standard Enthalpy of Formation (solid) | -72.8 kJ/mol |

| Standard Enthalpy of Sublimation | 67.8 kJ/mol |

| Standard Enthalpy of Combustion (solid) | -2951 kJ/mol |

This data is for 1,4-dichlorobenzene and serves as an approximation. The presence of fluorine atoms in this compound would alter these values.

Applications in Complex Organic Synthesis and Advanced Materials Science

Precursor in Pharmaceutical and Agrochemical Synthesis

1,4-Dichloro-2,5-difluorobenzene serves as a key intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. guidechem.com Halogenated aromatic compounds are fundamental to the development of many active ingredients, as the presence, number, and position of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity.

Building Block for Polymer and Dye Development

The compound is a significant monomer in the field of high-performance polymers. Its most notable application is in the synthesis of poly(p-phenylene sulfide) (PPS) and its derivatives. In this process, this compound undergoes a polycondensation reaction with a sulfur source, such as sodium sulfide (B99878). The resulting polymer, poly(2,5-difluoro-1,4-phenylene sulfide), is a fluorinated analogue of PPS, a thermoplastic known for its exceptional thermal stability and chemical resistance. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, improving its dielectric performance and reducing its moisture absorption.

In the development of dyes and pigments, this compound can be used as a starting material. Through reactions such as nitration, it can be converted into intermediates like 1,4-dichloronitrobenzene derivatives, which are then further processed to produce various colorants. The halogen atoms influence the final color and stability of the dye molecules.

| Reaction Type | Reagents | Resulting Product/Material | Key Application |

| Polycondensation | Sodium Sulfide (Na₂S) | Poly(2,5-difluoro-1,4-phenylene sulfide) | High-performance thermoplastic |

| Nitration | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | Nitrated dichlorodifluorobenzene derivatives | Intermediates for dye synthesis |

Cross-linking Agent in Advanced Materials Fabrication and Network Polymerization

In polymer chemistry, a cross-linking agent is a molecule that is used to form chemical bridges between polymer chains, creating a three-dimensional network structure. This process increases the material's rigidity, thermal stability, and solvent resistance. Typically, cross-linking agents possess more than two reactive sites or functional groups that can react with the polymer chains.

While this compound is a difunctional monomer capable of forming linear polymer chains through reactions at its two chlorine sites, its use as a cross-linking agent for pre-existing polymer chains is not widely documented in scientific literature. Its structure provides two points of reaction, which is ideal for step-growth polymerization to form linear polymers like the aforementioned fluorinated PPS. For it to act as a cross-linker, it would need to react with already-formed polymer chains, a role more commonly filled by molecules with more reactive functional groups or a higher number of reaction sites. Therefore, its primary role in materials fabrication is as a monomer for chain extension rather than a cross-linking agent for network formation.

Synthesis of Liquid Crystalline Materials and Optoelectronic Components

Fluorinated aromatic compounds are of paramount importance in the design of advanced materials for electronics, particularly liquid crystals and organic light-emitting diodes (OLEDs). beilstein-journals.org The strong electronegativity and small size of fluorine atoms can significantly alter the electronic properties of a molecule, influencing characteristics like dielectric anisotropy, which is a critical parameter for liquid crystal displays (LCDs). beilstein-journals.org

Although specific examples of commercial liquid crystals synthesized directly from this compound are not prevalent in published research, its structural motifs are highly relevant. The presence of both fluorine and chlorine atoms on the benzene (B151609) ring creates a significant dipole moment and electronic polarization. This makes it a valuable building block for designing molecules with specific mesomorphic (liquid crystalline) phases. colorado.eduajchem-a.com Researchers synthesize various liquid crystal candidates by attaching flexible alkyl chains and other core structures to halogenated phenyl rings to control the material's phase behavior and electro-optical response. beilstein-journals.orgajchem-a.com Similarly, in the field of optoelectronics, fluorinated and chlorinated aromatic cores are incorporated into molecules used in OLEDs to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby controlling the emission color and efficiency of the device.

Development of Novel Fluorinated Derivatives with Tuned Chemical and Biological Activities

This compound is a versatile platform for creating a wide array of novel fluorinated derivatives. The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for their replacement with other functional groups to tune the molecule's chemical and biological properties. This reactivity is key to its utility as an intermediate.

By reacting it with various nucleophiles, a range of derivatives can be accessed. For example, reaction with ammonia (B1221849) or amines can yield dichlorodifluoroanilines, reaction with alkoxides or hydroxides can produce corresponding phenols, and reaction with thiols can lead to thiophenols. These new derivatives, now equipped with different functional groups (e.g., -NH₂, -OH, -SH), can be used in subsequent synthetic steps to build more complex molecules for pharmaceuticals, agrochemicals, or materials science. The ability to selectively functionalize the halogenated ring allows chemists to fine-tune properties such as solubility, reactivity, and biological interactions.

Computational Chemistry and Theoretical Characterization of 1,4 Dichloro 2,5 Difluorobenzene

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of molecules like 1,4-dichloro-2,5-difluorobenzene. DFT has become a popular approach due to its favorable balance of computational cost and accuracy in describing electron correlation. Ab initio methods, while computationally more intensive, provide benchmark-quality results by solving the electronic Schrödinger equation without empirical parameterization. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the molecular orbitals.

The first step in the theoretical characterization of this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that locates the minimum energy conformation on the potential energy surface. For this molecule, which has a rigid benzene (B151609) core, the primary focus is on the precise bond lengths, bond angles, and dihedral angles. The planarity of the benzene ring and the orientation of the substituents are confirmed when the optimization process converges to a stable structure, verified by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Table 1: Optimized Geometric Parameters (Illustrative) Note: Specific calculated values for this compound are not readily available in comprehensive published literature. The table below illustrates the typical parameters obtained from such a calculation.

| Parameter | Description | Calculated Value (e.g., B3LYP/6-311G(d,p)) |

|---|---|---|

| r(C-Cl) | Carbon-Chlorine bond length | Data not available in published literature |

| r(C-F) | Carbon-Fluorine bond length | Data not available in published literature |

| r(C-C) | Carbon-Carbon bond length in the ring | Data not available in published literature |

| r(C-H) | Carbon-Hydrogen bond length | Data not available in published literature |

| ∠(C-C-Cl) | Carbon-Carbon-Chlorine bond angle | Data not available in published literature |

| ∠(C-C-F) | Carbon-Carbon-Fluorine bond angle | Data not available in published literature |

| τ(Cl-C-C-F) | Dihedral angle defining planarity | Data not available in published literature |

Once the geometry is optimized, the electronic structure can be analyzed. This involves examining the distribution of electron density across the molecule, typically through methods like Mulliken population analysis or by calculating Atomic Polar Tensor (APT) charges. This analysis reveals the partial positive or negative charges on each atom, which is crucial for understanding the molecule's polarity and electrostatic potential. The strong electronegativity of the fluorine and chlorine atoms is expected to induce a significant redistribution of charge within the benzene ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. For this compound, NBO analysis is used to quantify hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the halogen atoms into the anti-bonding orbitals of the benzene ring (LP(X) → π*(C-C)). These interactions are key to understanding the stability and electronic properties of the molecule.

Table 2: Key Intramolecular Interactions from NBO Analysis (Illustrative) Note: This table represents the type of data obtained from NBO analysis. Specific values for this compound require dedicated computational studies.

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) |

|---|---|---|

| LP(F) | π(C-C) | Data not available in published literature |

| LP(Cl) | π(C-C) | Data not available in published literature |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the distribution of these orbitals on the molecule indicates the most likely sites for electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies (Illustrative) Note: The values below are placeholders illustrating the output of an FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | Data not available in published literature |

| E(LUMO) | Data not available in published literature |

| Energy Gap (ΔE) | Data not available in published literature |

To further refine reactivity predictions, a suite of reactivity indices can be calculated from the electronic structure.

Fukui Functions (f(r)) : These functions identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. By calculating these values for each atom, one can quantitatively predict site selectivity.

Average Local Ionization Energies (ALIE) : The ALIE on the molecular surface indicates the regions from which an electron is most easily removed, providing a detailed map of sites susceptible to electrophilic attack.

Bond Dissociation Energies (BDE) : Calculating the BDE for the C-H, C-F, and C-Cl bonds is crucial for predicting the molecule's stability and the likelihood of bond cleavage under thermal or photochemical conditions. The weakest bond is typically the most likely to break first in a reaction.

Quantum chemical calculations can predict key thermochemical properties, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv). These values are derived from the vibrational frequencies calculated after geometry optimization. Furthermore, these methods are invaluable for studying reaction energetics. By calculating the energies of reactants, transition states, and products, one can determine the activation energies and reaction enthalpies for potential chemical transformations involving this compound, providing a complete theoretical picture of its reaction pathways.

Molecular Dynamics Simulations for Intermolecular Interactions

No specific studies utilizing molecular dynamics simulations to investigate the intermolecular interactions of this compound were found in the public domain. Such simulations are crucial for understanding how molecules of this compound interact with each other in condensed phases, which is fundamental for predicting its physical properties like boiling point, solubility, and crystal packing. The interplay of halogen bonding, dipole-dipole interactions, and van der Waals forces in this molecule remains a subject for future research.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Detailed theoretical predictions of the vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are not available in published research. Computational methods, particularly DFT, are frequently used to calculate these parameters, which are invaluable for interpreting experimental spectra and confirming molecular structures. While experimental NMR data may exist in proprietary databases, theoretical calculations that provide a deeper understanding of the electronic environment of the nuclei are not publicly documented.

Nonlinear Optical (NLO) Properties Analysis and Hyperpolarizability Calculations

There is no available research that specifically details the nonlinear optical (NLO) properties or the calculation of hyperpolarizability for this compound. The study of NLO properties is essential for the development of new materials for optoelectronic applications. Computational analysis in this area would involve calculating the first and second hyperpolarizabilities (β and γ) to assess the molecule's potential for NLO applications. The influence of the specific substitution pattern of chlorine and fluorine atoms on the NLO response of the benzene ring in this compound has not been theoretically explored in the available literature.

Advanced Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups and elucidating the molecular structure of 1,4-dichloro-2,5-difluorobenzene. These techniques probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them. For a molecule with the symmetry of this compound (C2h point group), specific selection rules govern which vibrational modes are active in IR and Raman spectra, often providing complementary information.

In the analysis of halogenated benzenes, the positions of the vibrational bands are characteristic of the substituents on the aromatic ring. libretexts.org

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3030-3100 cm⁻¹. libretexts.org

C-C Vibrations: The characteristic in-ring carbon-carbon stretching vibrations for benzene (B151609) derivatives occur in the 1400-1600 cm⁻¹ region. Two prominent bands are expected near 1500 and 1600 cm⁻¹. libretexts.org

C-F Vibrations: The C-F stretching vibrations are known to produce strong absorptions in the IR spectrum, typically found in the 1100-1400 cm⁻¹ range.

C-Cl Vibrations: The C-Cl stretching vibrations are observed at lower wavenumbers due to the higher mass of chlorine compared to fluorine. These bands typically appear in the 600-800 cm⁻¹ region. spectroscopyonline.com

Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental spectra, aiding in the precise assignment of each vibrational mode. nih.gov For related molecules like 2,4-dichloro-6-nitrophenol, DFT calculations have been shown to provide harmonic vibrational frequencies that are in good agreement with experimental FTIR and FT-Raman data. nih.gov The analysis of these spectra provides a detailed fingerprint of the this compound molecule, confirming the presence of all expected functional groups and the specific substitution pattern on the benzene ring.

Table 1: Expected Vibrational Modes for this compound This table is generated based on typical frequency ranges for related halogenated aromatic compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | FTIR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | FTIR, Raman |

| C-F Stretch | 1100 - 1400 | FTIR (Strong) |

| C-Cl Stretch | 600 - 800 | FTIR (Strong) |

| C-H Out-of-Plane Bend | 800 - 900 | FTIR (Strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination and purity assessment of this compound. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be obtained.

¹H NMR: Due to the molecule's symmetry, the two hydrogen atoms are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal. The chemical shift of this signal will be influenced by the electron-withdrawing effects of the adjacent fluorine and chlorine atoms. This signal will appear as a triplet due to coupling with the two neighboring fluorine atoms (ortho and meta ¹H-¹⁹F coupling).

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, three distinct signals are expected due to its symmetry: one for the two carbons bonded to hydrogen (C-H), one for the two carbons bonded to fluorine (C-F), and one for the two carbons bonded to chlorine (C-Cl). The C-F and C-Cl signals will exhibit characteristic large one-bond ¹³C-¹⁹F and smaller multi-bond ¹³C-¹⁹F coupling constants, which are crucial for definitive assignments. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. wikipedia.org The two equivalent fluorine atoms will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift provides information about the electronic environment of the fluorine atoms. This signal will be split into a doublet of doublets (or a triplet if the coupling constants are similar) due to coupling to the two non-equivalent neighboring protons (ortho and meta ¹H-¹⁹F coupling). ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing impurities. wikipedia.org Computational methods are also increasingly used to predict ¹⁹F NMR chemical shifts, which can aid in the structural assignment of complex fluorinated molecules. nih.govacs.org

Table 2: Predicted NMR Spectroscopic Data for this compound Predictions are based on molecular symmetry and general principles of NMR spectroscopy for halogenated aromatics.

| Nucleus | Number of Signals | Expected Multiplicity | Key Information Provided |

|---|---|---|---|

| ¹H | 1 | Triplet | Confirms chemical equivalence of protons; shows H-F coupling. |

| ¹³C | 3 | Singlets (broadened or split by F) | Confirms number of unique carbon environments; C-F and C-Cl substitution. |

| ¹⁹F | 1 | Triplet (or dd) | Confirms chemical equivalence of fluorine atoms; shows F-H coupling. |

Mass Spectrometry (GC-MS, LC-MS) for Product Identification, Impurity Profiling, and Reaction Monitoring

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), is a cornerstone for the analysis of this compound. It provides essential information on the molecular weight and elemental composition of the compound and its fragments, which is vital for confirming its identity and detecting impurities.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit several characteristic features. The molecular formula of the compound is C₆H₂Cl₂F₂, with a monoisotopic mass of approximately 181.95 Da. nih.gov

Molecular Ion Peak ([M]⁺): A prominent molecular ion peak cluster would be observed around m/z 182. The presence of two chlorine atoms results in a distinctive isotopic pattern. The ratio of the peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ (approximately 9:6:1) is a definitive indicator of a dichloro-substituted compound.

Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Analysis of related fluorinated benzenes suggests that fragmentation pathways can include the loss of halogen atoms or larger neutral fragments. fluorine1.rufluorine1.ru Key expected fragments for this compound would include:

[M-Cl]⁺: Loss of a chlorine atom (m/z ~147). This fragment would still show an isotopic signature for one chlorine atom.

[M-F]⁺: Loss of a fluorine atom (m/z ~163).

Other fragments resulting from further losses or ring cleavage.

GC-MS is particularly well-suited for monitoring the progress of reactions that synthesize or use this compound. It can separate the target product from starting materials, by-products, and intermediates, allowing for both qualitative identification and quantitative assessment of the reaction mixture's composition.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Identity | Significance |

|---|---|---|

| ~182, 184, 186 | [C₆H₂³⁵Cl₂F₂]⁺, [C₆H₂³⁵Cl³⁷ClF₂]⁺, [C₆H₂³⁷Cl₂F₂]⁺ | Molecular Ion cluster, confirms molecular weight and presence of two Cl atoms. |

| ~147, 149 | [C₆H₂³⁵ClF₂]⁺, [C₆H₂³⁷ClF₂]⁺ | Loss of a chlorine atom. |

| ~163 | [C₆H₂Cl₂F]⁺ | Loss of a fluorine atom. |

| ~111 | [C₆H₂F₂]⁺ | Loss of two chlorine atoms. |

Chromatographic Techniques (GC, HPLC) for Separation and Quantitative Analysis in Research

Chromatographic techniques are essential for separating this compound from complex mixtures and for performing accurate quantitative analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.

Gas Chromatography (GC): As a volatile halogenated compound, this compound is ideally suited for GC analysis. In this technique, the compound is vaporized and passed through a column where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate) and is used for identification. For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present. Due to the high electronegativity of the halogen substituents, an Electron Capture Detector (ECD) is particularly sensitive for this type of compound and is often recommended for high-sensitivity purity analysis. When coupled with a mass spectrometer (GC-MS), GC provides definitive identification along with separation. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC is a complementary technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. While GC is often preferred for volatile compounds, HPLC can also be effectively used, especially for analyzing reaction mixtures or samples in non-volatile matrices. wur.nl Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), can be employed to separate this compound from other aromatic compounds. sielc.comnih.gov Detection is typically achieved using a Diode-Array Detector (DAD) or a UV detector, as the benzene ring absorbs UV light. wur.nl

Both GC and HPLC are crucial for quality control, allowing for the determination of purity and the quantification of specific impurities in batches of this compound.

Environmental Fate, Degradation Pathways, and Ecotoxicological Research

Environmental Persistence and Bioaccumulation Potential in Various Compartments

Halogenated aromatic compounds like 1,4-dichloro-2,5-difluorobenzene are noted for their environmental persistence. Due to its low water solubility and high volatility, it is a significant compound in studies concerning air quality and environmental degradation. It has the potential to accumulate in the fatty tissues of organisms. The lipophilic nature of similar compounds, such as 1,4-dichlorobenzene (B42874) (1,4-DCB), is thought to lead to their accumulation in the central nervous system. ca.gov

The environmental distribution of this compound is influenced by its moderate water solubility. For the related compound 1,4-DCB, volatilization is a primary removal mechanism from surface water and soil. canada.ca While 1,4-DCB does not persist in ambient air and surface water, it can accumulate in sediment under anaerobic conditions. canada.ca

Table 1: Physicochemical Properties Influencing Environmental Fate

| Property | Value for this compound | Significance |

|---|---|---|

| Molecular Formula | C6H2Cl2F2 nih.gov | Indicates the elemental composition. |

| Molecular Weight | 182.98 g/mol nih.gov | Influences physical properties like volatility. |

| Water Solubility | Log S (ESOL): -3.55 (moderate solubility) | Affects its distribution between aquatic and other environmental compartments. |

| Log Po/w (Octanol-Water Partition Coefficient) | 3.4 nih.gov | Indicates potential for bioaccumulation in fatty tissues. |

| Vapor Pressure | 1.91 mmHg at 25°C echemi.com | Suggests a tendency to volatilize into the atmosphere. |

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes.

Photolytic Degradation and Reaction with Atmospheric Radicals

The search results did not yield specific information on the photolytic degradation and reaction with atmospheric radicals of this compound. However, for the related compound 1,4-dichlorobenzene, atmospheric photo-oxidation is a key process affecting its environmental transformation. canada.ca

Hydrolysis in Aqueous Environments

The search results indicate that high humidity environments may cause this compound to undergo hydrolysis. chlorobenzene.ltd Polychlorinated benzenes with two to three chlorine atoms can be hydrolyzed to form mono- or dichloro-substituted phenols by reacting with an alkali metal hydroxide (B78521) in water at temperatures between 240 and 300°C. google.com

Biotic Degradation Pathways and Microbial Metabolism

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms.

Isolation and Characterization of Degrading Microorganisms (e.g., Alcaligenes sp.)

While specific studies on the isolation of microorganisms that degrade this compound were not found, research on the closely related compound 1,4-dichlorobenzene provides relevant insights. An organism identified as an Alcaligenes sp., strain A175, was isolated from an enrichment culture using 1,4-dichlorobenzene as the sole source of carbon and energy. nih.govnih.gov This bacterium was able to release stoichiometric amounts of chloride during growth on 1,4-dichlorobenzene in a pure culture. nih.govnih.gov

Other microorganisms have also been identified that can degrade 1,4-dichlorobenzene. A Pseudomonas species isolated from activated sludge was capable of using p-dichlorobenzene as its sole carbon and energy source. nih.govnih.govasm.org Additionally, Xanthobacter flavus 14pl and some Sphingomonas haloaromaticamans and Pseudomonas species can degrade 1,4-dichlorobenzene. ethz.ch

Enzymatic Mechanisms of Degradation (e.g., Dioxygenase Activity)

The initial steps of 1,4-dichlorobenzene degradation are proposed to involve dioxygenases. nih.govnih.gov In Alcaligenes sp. strain A175, cell extracts contained cis-1,2-dihydroxycyclohexa-3,5-diene oxidoreductase and 1,2-pyrocatechase, but not 2,3-pyrocatechase. nih.gov The degradation pathway involves the formation of 3,6-dichlorocatechol (B1212381) and (2,5-dichloro)muconic acid as intermediates, with ring opening proceeding via ortho cleavage. nih.gov

In a Pseudomonas species, the degradation of p-dichlorobenzene is initiated by a dioxygenase that converts it to 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. nih.govnih.gov This intermediate is then converted to 3,6-dichlorocatechol by an NAD+-dependent dehydrogenase. nih.govnih.gov The aromatic ring of 3,6-dichlorocatechol is subsequently cleaved by a 1,2-oxygenase to produce 2,5-dichloro-cis,cis-muconate. nih.govnih.gov

The TecA chlorobenzene (B131634) dioxygenase from Burkholderia sp. strain PS12 is another enzyme capable of acting on chlorinated benzenes, specifically dechlorinating 1,2,4,5-tetrachlorobenzene. nih.govasm.org

Table 2: Enzymes Involved in the Degradation of 1,4-Dichlorobenzene

| Enzyme | Organism | Function in Degradation Pathway | Reference |

|---|---|---|---|

| Dioxygenase | Alcaligenes sp. strain A175 | Initial attack on the 1,4-dichlorobenzene ring. | nih.govnih.gov |

| cis-1,2-Dihydroxycyclohexa-3,5-diene oxidoreductase | Alcaligenes sp. strain A175 | Part of the degradation pathway following initial dioxygenase attack. | nih.gov |

| 1,2-Pyrocatechase | Alcaligenes sp. strain A175 | Involved in the ortho cleavage of the aromatic ring. | nih.gov |

| Dioxygenase | Pseudomonas sp. | Converts p-dichlorobenzene to 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. | nih.govnih.gov |

| NAD+-dependent dehydrogenase | Pseudomonas sp. | Converts 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene to 3,6-dichlorocatechol. | nih.govnih.gov |

| 1,2-Oxygenase | Pseudomonas sp. | Cleaves the ring of 3,6-dichlorocatechol to form 2,5-dichloro-cis,cis-muconate. | nih.govnih.gov |

| Chlorobenzene dioxygenase (TecA) | Burkholderia sp. strain PS12 | Dioxygenolytically dehalogenates tetrachlorobenzene. | nih.govasm.org |

Identification of Degradation Intermediates and Elucidation of Metabolic Pathways (e.g., ortho cleavage)

The biodegradation of halogenated aromatic compounds like this compound is a critical area of environmental research. While specific studies on the complete metabolic pathway of this compound are limited, the degradation of structurally similar compounds, particularly 1,4-dichlorobenzene (p-DCB), has been extensively studied and provides a strong model for its potential breakdown.

Microorganisms, particularly bacteria from the genera Pseudomonas and Rhodococcus, are known for their ability to degrade a wide range of aromatic compounds, including those with halogen substituents. nih.govresearchgate.net The primary mechanism for the aerobic degradation of these compounds is through a series of enzymatic reactions that ultimately cleave the aromatic ring.

Research on a Pseudomonas species has shown that the degradation of p-DCB is initiated by a dioxygenase enzyme. nih.govnih.govasm.org This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate, specifically 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. nih.govasm.org This intermediate is then rearomatized by a dehydrogenase to form 3,6-dichlorocatechol. nih.govethz.ch

The central and crucial step in the breakdown of this catechol intermediate is ring cleavage, which typically occurs via an ortho-cleavage pathway. nih.govresearchgate.netresearchgate.net In this pathway, a chlorocatechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. nih.govnih.gov For 3,6-dichlorocatechol, this results in the formation of 2,5-dichloro-cis,cis-muconate. nih.govnih.gov This is followed by a series of enzymatic reactions, including cycloisomerization and dehalogenation, which convert the muconate into intermediates of central metabolism, such as those in the Krebs cycle. nih.gov

Given the structural similarities, it is hypothesized that the degradation of this compound would follow a similar pathway. The initial dioxygenase attack would likely lead to the formation of a di-fluoro-di-chloro-substituted catechol. However, the presence of highly electronegative fluorine atoms on the aromatic ring could significantly influence the rate and feasibility of this degradation. The carbon-fluorine bond is exceptionally strong, making fluorinated compounds generally more resistant to microbial degradation than their chlorinated or brominated counterparts. nih.gov This persistence can sometimes lead to the accumulation of partially degraded and potentially toxic intermediates. bohrium.com

The table below outlines the probable intermediates in the degradation of this compound, based on the established pathway for 1,4-dichlorobenzene.

| Step | Intermediate Compound | Enzyme Family | Description |

|---|---|---|---|

| 1 | 1,4-Dichloro-2,5-difluoro-cis-1,2-dihydroxycyclohexa-3,5-diene | Dioxygenase | Initial attack on the aromatic ring by a dioxygenase enzyme. |

| 2 | 3,6-Dichloro-2,5-difluorocatechol | Dehydrogenase | Rearomatization of the diol intermediate to form a substituted catechol. |

| 3 | 2,5-Dichloro-3,6-difluoro-cis,cis-muconate | Chlorocatechol 1,2-dioxygenase | Ortho-cleavage of the catechol ring, breaking the aromaticity. |

| 4 | Further intermediates | Various (e.g., cycloisomerase, hydrolase) | Subsequent enzymatic reactions leading to dehalogenation and entry into central metabolic pathways. |

Ecotoxicological Research and Environmental Impact Mechanisms

The release of synthetic chemicals such as this compound into the environment necessitates a thorough understanding of their potential ecotoxicological effects and impact mechanisms. nih.gov Research in this area focuses on the compound's behavior in various environmental compartments and its effects on organisms.

Impacts on Aquatic Ecosystems (e.g., water pollution, interference with aquatic organisms)

Halogenated benzenes can be toxic to aquatic life, and their impact is often assessed through standardized acute and chronic toxicity tests on representative species. nih.gov While specific ecotoxicological data for this compound is scarce, data for dichlorobenzenes can be used to infer potential toxicity.

Acute toxicity is typically measured as the concentration that is lethal to 50% of a test population over a short period (e.g., 48 or 96 hours), known as the LC50. Studies on dichlorobenzenes have been conducted on various aquatic organisms, including fish and invertebrates. For instance, the 96-hour LC50 for 1,4-dichlorobenzene in rainbow trout (Oncorhynchus mykiss) has been reported in the range of 1.94 to 4.0 mg/L, indicating high toxicity. epa.govusgs.gov For the freshwater invertebrate Daphnia magna, a common indicator species, the 48-hour LC50 for dichlorobenzenes generally falls within a similar range, signifying a comparable level of acute toxicity. usgs.govnih.gov

The table below summarizes representative acute toxicity data for dichlorobenzenes in key aquatic organisms. It is important to note that these values are for the parent dichlorobenzene compounds and may not directly reflect the toxicity of the difluorinated derivative, although they provide a valuable benchmark.

| Organism | Species | Compound | Exposure Time | LC50/EC50 (mg/L) | Reference |

|---|---|---|---|---|---|

| Fish (Rainbow Trout) | Oncorhynchus mykiss | 1,4-Dichlorobenzene | 96 hours | 1.94 - 4.0 | epa.govusgs.gov |

| Invertebrate (Water Flea) | Daphnia magna | 1,4-Dichlorobenzene | 48 hours | ~3.7 | epa.gov |

| Fish (Bluegill) | Lepomis macrochirus | 1,4-Dichlorobenzene | 96 hours | ~7.4 | usgs.gov |

The presence of such compounds in aquatic ecosystems, even at sublethal concentrations, can interfere with the growth, reproduction, and behavior of aquatic organisms, potentially disrupting the food web. nih.govmdpi.commdpi.com

Contribution to Atmospheric Secondary Pollutant Formation (e.g., ozone)

Volatile organic compounds (VOCs) can contribute to the formation of ground-level ozone, a major component of photochemical smog, through a series of complex photochemical reactions in the presence of nitrogen oxides (NOx) and sunlight. bris.ac.uknih.gov The potential of a specific VOC to contribute to ozone formation is quantified by its Photochemical Ozone Creation Potential (POCP). bris.ac.ukresearchgate.net

The POCP value is influenced by the atmospheric lifetime of the compound and the reactivity of its degradation products. ucr.edu Highly halogenated aromatic compounds tend to have a lower POCP compared to more reactive VOCs like alkenes and some aromatic hydrocarbons. nih.govfluorocarbons.org This is because the halogen substituents can decrease the rate of reaction with hydroxyl radicals (•OH), the primary oxidant in the troposphere.

Risk Assessment Methodologies for Environmental Release

A structured risk assessment framework is essential for managing the potential environmental hazards associated with the release of industrial chemicals like this compound. nih.govicca-chem.orgnih.gov These frameworks, often based on principles from organizations like the Organisation for Economic Co-operation and Development (OECD), provide a systematic process for evaluating and managing chemical risks. icca-chem.org

The environmental risk assessment process generally involves the following key steps:

Hazard Identification: This step involves identifying the intrinsic hazardous properties of the chemical. For this compound, this would include its potential toxicity to aquatic organisms, as discussed in section 7.4.1, and its persistence in the environment. santos.commdpi.com

Exposure Assessment: This involves estimating the concentration of the chemical that may be present in different environmental compartments (air, water, soil) following a release. This assessment considers the sources, pathways, and fate of the chemical in the environment. nih.govmdpi.com

Effects Assessment (Dose-Response Assessment): This step quantifies the relationship between the exposure concentration and the adverse effects on environmental receptors. This often involves determining the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are not expected to occur. santos.com

Risk Characterization: In this final step, the estimated environmental exposure is compared with the determined effect levels (e.g., by calculating a risk quotient, which is the ratio of the Predicted Environmental Concentration to the PNEC). This allows for a quantitative estimation of the environmental risk. rsc.org

The table below summarizes the core components of a typical environmental risk assessment framework.

| Assessment Step | Objective | Key Activities | Example for this compound |

|---|---|---|---|

| Hazard Identification | Identify potential adverse effects. | Review toxicological and ecotoxicological data. | Assess aquatic toxicity based on data for dichlorobenzenes. |